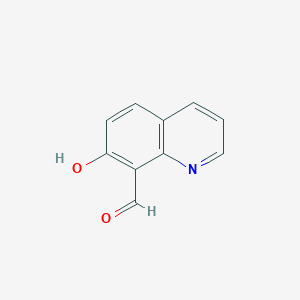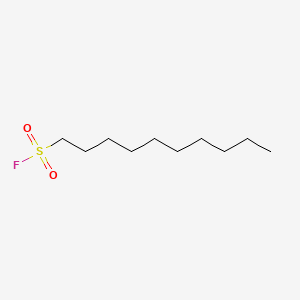![molecular formula C7H11F2N B12947991 (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-5,5-Difluoro-2-azabicyclo[222]octane is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with readily available precursors such as 2-azabicyclo[2.2.2]octane.
Fluorination: The introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or both fluorine atoms. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms with fewer fluorine atoms or fully hydrogenated products.
Substitution: Substituted products with azide or thiol groups replacing fluorine atoms.
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-5,5-difluoro-2-azabicyclo[222]octane is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and protein binding. It can serve as a probe in biochemical assays to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane is explored for its potential as a drug scaffold. Its bicyclic structure and fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and polymers.
作用機序
The mechanism by which (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane exerts its effects depends on its interaction with molecular targets. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrogen atom in the bicyclic structure can act as a nucleophile or base, facilitating various chemical reactions.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-2-azabicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring size, affecting its chemical properties and reactivity.
5-Fluoro-2-azabicyclo[2.2.2]octane:
Uniqueness
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and interactions with biological targets. This dual fluorination can enhance the compound’s stability and binding properties, making it a valuable scaffold in drug design and materials science.
特性
分子式 |
C7H11F2N |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2/t5-,6-/m0/s1 |
InChIキー |
WRIONTXKBJJURC-WDSKDSINSA-N |
異性体SMILES |
C1C[C@H]2CN[C@@H]1CC2(F)F |
正規SMILES |
C1CC2CNC1CC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)




![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)

![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
